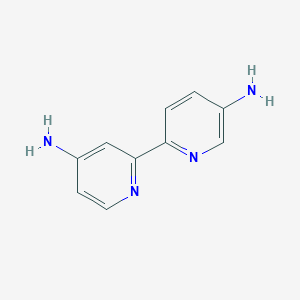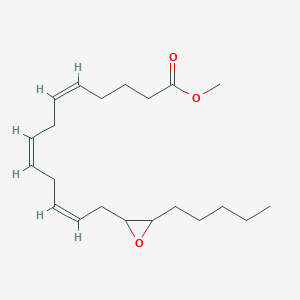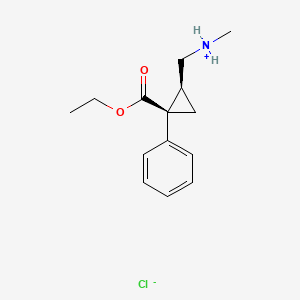![molecular formula C12H15Cl3N2O B13782251 N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide CAS No. 64977-03-3](/img/structure/B13782251.png)
N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- is a chemical compound known for its significant applications in the field of medicine, particularly in chemotherapy. It is a nitrogen mustard alkylating agent used as an antineoplastic agent for the treatment of various malignant and nonmalignant diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- involves the reaction of 4-aminophenylbutyric acid with bis(2-chloroethyl)amine under specific conditions . The reaction typically requires a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and purity. The process includes steps such as purification and crystallization to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce a carboxylic acid derivative, while reduction may yield an amine derivative .
Applications De Recherche Scientifique
ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately leading to cell death . The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- include:
Melphalan: Another nitrogen mustard alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent with similar applications in cancer treatment.
Ifosfamide: Similar in structure and function to cyclophosphamide, used in various cancer therapies.
Uniqueness
What sets ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- apart is its specific structure, which allows for targeted alkylation of DNA, making it particularly effective in treating certain types of cancer . Its relatively lower toxicity compared to other nitrogen mustards also makes it a preferred choice in some therapeutic regimens .
Propriétés
Numéro CAS |
64977-03-3 |
|---|---|
Formule moléculaire |
C12H15Cl3N2O |
Poids moléculaire |
309.6 g/mol |
Nom IUPAC |
N-[4-[bis(2-chloroethyl)amino]phenyl]-2-chloroacetamide |
InChI |
InChI=1S/C12H15Cl3N2O/c13-5-7-17(8-6-14)11-3-1-10(2-4-11)16-12(18)9-15/h1-4H,5-9H2,(H,16,18) |
Clé InChI |
ADSXPFDEODWMAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCl)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)










![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)

![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
